molecular formula C14H9F4N3O8S B4293035 METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B4293035
M. Wt: 455.30 g/mol
InChI Key: OKMZUXVKPLIFCH-UHFFFAOYSA-N
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Description

Methyl 4,6-dinitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that includes nitro groups, a benzothiophene ring, and a tetrafluoro-methoxypropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps. The process begins with the nitration of a benzothiophene derivative to introduce nitro groups at the 4 and 6 positions. This is followed by the introduction of the tetrafluoro-methoxypropanoyl group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dinitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 4,6-dinitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving nitro and fluorinated compounds.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets through its nitro and fluorinated groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methyl, 4,6-dinitro-: A compound with similar nitro groups but lacking the benzothiophene and fluorinated moieties.

    Dinitro-ortho-cresol: Another nitro-containing compound with different structural features.

Uniqueness

Methyl 4,6-dinitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate is unique due to its combination of nitro groups, a benzothiophene ring, and a tetrafluoro-methoxypropanoyl moiety. This unique structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4,6-dinitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N3O8S/c1-28-11(22)10-9(19-12(23)13(15,29-2)14(16,17)18)8-6(21(26)27)3-5(20(24)25)4-7(8)30-10/h3-4H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZUXVKPLIFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 4
METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 5
METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 6
METHYL 4,6-DINITRO-3-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

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